molecular formula C18H19FN2O4S B4456054 5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4456054
M. Wt: 378.4 g/mol
InChI Key: SHRHDLBPBAOEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methoxy group, a pyrrolidine ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the following steps:

  • Formation of the Fluoro-Methoxy Intermediate: : The initial step involves the introduction of a fluorine atom and a methoxy group onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas (F2) and methanol (CH3OH) in the presence of a catalyst like aluminum chloride (AlCl3).

  • Introduction of the Pyrrolidine Group: : The next step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction using a suitable precursor, such as 1,4-dibromobutane, in the presence of a base like sodium hydride (NaH).

  • Formation of the Sulfonamide Group: : The final step involves the introduction of the sulfonamide group. This can be achieved through a sulfonation reaction using reagents such as sulfur trioxide (SO3) and ammonia (NH3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonamide group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

5-Fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: : The compound can be used in the study of biological processes and as a probe to investigate enzyme activity and protein interactions.

  • Industry: : The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The presence of the fluorine atom and the sulfonamide group can enhance the compound’s binding affinity and specificity, making it a valuable tool in the study of molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxypyridine
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

5-Fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the pyrrolidine ring and the sulfonamide group distinguishes it from other similar compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-9-8-13(19)12-17(16)26(23,24)20-15-7-3-2-6-14(15)18(22)21-10-4-5-11-21/h2-3,6-9,12,20H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRHDLBPBAOEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-FLUORO-2-METHOXY-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.